4,4-Bis(3,5-dichloro-4-hydroxyphenyl)pentanoic acid
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Overview
Description
4,4-Bis(3,5-dichloro-4-hydroxyphenyl)pentanoic acid is a synthetic organic compound with the molecular formula C17H14Cl4O4 It is a derivative of diphenolic acid, characterized by the presence of two dichlorohydroxyphenyl groups attached to a pentanoic acid backbone
Preparation Methods
The synthesis of 4,4-Bis(3,5-dichloro-4-hydroxyphenyl)pentanoic acid typically involves the condensation reaction between phenol derivatives and levulinic acid in the presence of a Brønsted acid catalyst, such as hydrochloric acid . The reaction conditions often require elevated temperatures and solvent-free environments to achieve high yields and selectivity towards the desired product . Industrial production methods may involve continuous flow reactors and optimized catalytic systems to enhance efficiency and scalability .
Chemical Reactions Analysis
4,4-Bis(3,5-dichloro-4-hydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic rings. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents like chlorine or bromine for substitution
Scientific Research Applications
4,4-Bis(3,5-dichloro-4-hydroxyphenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and resins.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4,4-Bis(3,5-dichloro-4-hydroxyphenyl)pentanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s dichlorohydroxyphenyl groups can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity . The pathways involved may include signal transduction and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
4,4-Bis(3,5-dichloro-4-hydroxyphenyl)pentanoic acid can be compared with other similar compounds, such as:
4,4-Bis(4-hydroxyphenyl)pentanoic acid: Lacks the dichloro substituents, resulting in different chemical reactivity and biological activity.
4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid: Contains bromine atoms instead of chlorine, leading to variations in physical and chemical properties.
4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s overall behavior and utility.
Properties
CAS No. |
16733-28-1 |
---|---|
Molecular Formula |
C17H14Cl4O4 |
Molecular Weight |
424.1 g/mol |
IUPAC Name |
4,4-bis(3,5-dichloro-4-hydroxyphenyl)pentanoic acid |
InChI |
InChI=1S/C17H14Cl4O4/c1-17(3-2-14(22)23,8-4-10(18)15(24)11(19)5-8)9-6-12(20)16(25)13(21)7-9/h4-7,24-25H,2-3H2,1H3,(H,22,23) |
InChI Key |
RXARJPRVMJJOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
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